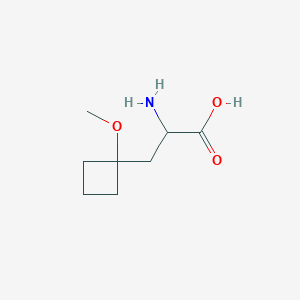

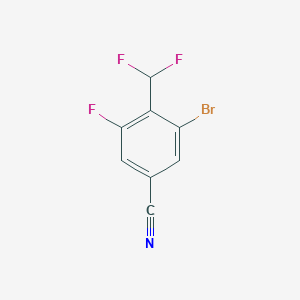

![molecular formula C9H9N3OS B2874232 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-28-2](/img/structure/B2874232.png)

7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called triazines . Triazines are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds related to 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have seen significant interest due to their potential in various biological applications. For instance, novel sulfonated zinc-triazine complexes, which incorporate a pyridyl triazine core, have been synthesized and characterized for their biological applications. These complexes are water-soluble, indicating their potential for serum distribution via albumins (N. Abeydeera, I. Perera, T. Perera, 2018).

Advances in Reaction Methods

Research on polysubstituted dihydrofuro and dihydropyrano pyridines via microwave-activated inverse electron demand Diels–Alder reactions highlights the efficiency of using 3-methylsulfanyl-1,2,4-triazines as reactants. This method provides an efficient synthesis pathway for creating diverse bicyclic scaffolds, potentially useful in the development of new chemical entities (Y. Hajbi, F. Suzenet, M. Khouili, S. Lazar, G. Guillaumet, 2007).

Drug Delivery Systems

A study on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage demonstrates the application of triazine-based compounds in creating effective drug delivery systems. This research suggests the potential for triazine derivatives in facilitating the delivery of hydrophobic drugs (J. Mattsson, Olivier Zava, A. Renfrew, Y. Sei, K. Yamaguchi, P. Dyson, B. Therrien, 2010).

Molecular Structure Analysis

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in both dimethylformamide and water monosolvates, has been reported, shedding light on the possible biological activity of its coordination compounds. This structural analysis can inform the design of triazine derivatives for specific biological applications (L. Canfora, S. Pillet, E. Espinosa, G. Ruisi, 2010).

Larvicidal and Antimicrobial Activities

Triazine derivatives have also been explored for their larvicidal and antimicrobial activities. A series of novel triazinone derivatives demonstrated growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity. This highlights the potential use of triazine derivatives in developing new antimicrobial agents (C. Kumara, P. Naik, D. JagadeeshPrasad, Y. AnushaG., P. Castelino, J. MadhuKumarD., K. Laxmana, A. Nair, 2015).

Propriétés

IUPAC Name |

7-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-3-4-7-10-8(14-2)11-9(13)12(7)5-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJVVIZMWNEOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)

![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)

![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)

![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)